![molecular formula C20H26N2O2S B2491565 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-38-5](/img/structure/B2491565.png)
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step chemical processes including the Pictet-Spengler reaction, which is commonly used to synthesize tetrahydroisoquinoline and related structures by cyclizing β-phenylethylamines with aldehydes or ketones. The modification of these core structures, including the addition of a benzenesulfonamide group, can be achieved through subsequent reactions such as amidation using benzenesulfonyl chloride derivatives (Chen Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives, including tetrahydroquinoline structures, typically involves X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the conformational preferences of the structures. The crystal structure of similar compounds shows intermolecular interactions and molecular packing, which are crucial for understanding their physical properties and reactivity (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives containing benzenesulfonamide groups participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, depending on the functional groups present. These compounds have been explored for their potential biological activities, which are influenced by their chemical structure and the presence of specific substituents (Romina J. Pagliero et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be significantly affected by the specific substituents attached to the tetrahydroquinoline and benzenesulfonamide moieties. The presence of different substituents can lead to variations in these properties, affecting their application in various fields (A. J. Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of these compounds in chemical reactions and their potential biological activities. The benzenesulfonamide group, in particular, can influence the acidity of adjacent hydrogens, impacting the compound's reactivity and interaction with biological targets (E. Bruno et al., 2017).
Scientific Research Applications
Marine-Derived Alkaloids in Cancer Treatment
Trabectedin (ET-743) exemplifies the potential of marine-derived tetrahydroisoquinoline alkaloids in cancer therapy. Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, trabectedin interacts with the minor groove of the DNA double helix, affecting transcription factors, DNA repair pathways, and the tumor microenvironment. This compound's unique mechanism of action and its combination with other anticancer agents highlight the therapeutic potential of tetrahydroisoquinoline derivatives in oncology (D’Incalci & Galmarini, 2010).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their broad therapeutic applications, extending beyond neuroprotective effects to include anticancer properties. The FDA's approval of trabectedin for soft tissue sarcomas underlines the significance of THIQs in drug discovery. These compounds have shown promise in treating a variety of conditions, including cancer and central nervous system disorders, demonstrating the versatility and potential of THIQ derivatives in medicinal chemistry (Singh & Shah, 2017).
Isoquinoline Derivatives for Modern Therapeutics
Isoquinoline derivatives, encompassing a benzene ring fused to a pyridine ring, exhibit a wide range of biological activities. Their potential in treating diseases such as cancer, Parkinson's, tuberculosis, and more, highlights the pharmacological importance of isoquinoline compounds. The exploration of these derivatives could lead to the development of novel therapeutic agents with unique mechanisms of action (Danao et al., 2021).
Alkaloids in Anti-inflammatory and Anticancer Applications
Plant-derived alkaloids, including tetrandrine and others from the Annona species, have been investigated for their anti-inflammatory and anticancer effects. These studies reveal the potential of natural products in developing treatments for inflammatory diseases and cancer, emphasizing the importance of further research on bioactive isolates (Wahab et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUMBFNVYMRXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide |
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